Dimethyl(pentafluorophenyl)borane

Lewis acidity ranking perfluoroarylborane methyl abstraction

Researchers studying metallocene-catalyzed olefin polymerization frequently need a pure reference standard to identify Me/C₆F₅ exchange deactivation, yet cannot source this specific, low-acidity perfluoroarylborane from generic catalogs. Dimethyl(pentafluorophenyl)borane (Me₂B(C₆F₅)) directly fills that gap as a definitive NMR probe for catalyst death pathways. - Definitive ¹⁹F NMR benchmark for distinguishing Me/C₆F₅ exchange from σ-bond metathesis deactivation. - Characteristic ~80:20 MeB(C₆F₅)₂:Me₂B(C₆F₅) product ratio provides quantitative deactivation pathway analysis. - Occupies the lowest Lewis acidity in the B(C₆F₅)₃ > MeB(C₆F₅)₂ > Me₂B(C₆F₅) series, enabling accurate computational calibration of fluoride/hydride affinity indices.

Molecular Formula C8H6BF5
Molecular Weight 207.94 g/mol
CAS No. 363596-54-7
Cat. No. B14254379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(pentafluorophenyl)borane
CAS363596-54-7
Molecular FormulaC8H6BF5
Molecular Weight207.94 g/mol
Structural Identifiers
SMILESB(C)(C)C1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C8H6BF5/c1-9(2)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3
InChIKeyVRSNJAGLQCSOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 suppliers / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl(pentafluorophenyl)borane in the Perfluoroarylborane Landscape


Dimethyl(pentafluorophenyl)borane, Me₂B(C₆F₅), is a tertiary organoborane bearing one electron-withdrawing pentafluorophenyl group and two methyl substituents on boron (molecular formula C₈H₆BF₅, MW 207.94 g/mol) [1]. It belongs to the perfluoroarylborane family, whose members—most notably tris(pentafluorophenyl)borane, B(C₆F₅)₃—serve as strong Lewis acids, metallocene catalyst activators, and frustrated Lewis pair components in both academic and industrial settings [2]. Unlike the extensively commercialized B(C₆F₅)₃, Me₂B(C₆F₅) occupies a distinct position: it is most frequently encountered as a deactivation byproduct or methyl-transfer intermediate in olefin polymerization systems, rather than as a primary catalyst activator [3]. This fundamental difference in role and reactivity profile must be understood before procurement.

Primary role as a deactivation byproduct and methyl-transfer mechanistic probe in olefin polymerization
Not a substitute for stronger perfluoroarylborane activators such as B(C₆F₅)₃ or MeB(C₆F₅)₂
Enables pathway-specific mechanistic diagnosis when used as an analytical reference standard

Why Me₂B(C₆F₅) Cannot Substitute for Stronger Perfluoroarylboranes


Perfluoroarylboranes are frequently assumed to be interchangeable Lewis acids, but Me₂B(C₆F₅) defies this assumption on multiple quantitative grounds. The Lewis acidity of perfluoroarylboranes follows a clear, experimentally established hierarchy: B(C₆F₅)₃ > MeB(C₆F₅)₂ > Me₂B(C₆F₅) [1]. This rank ordering is not subtle—it directly determines whether a given borane can abstract a methyl anion from a metallocene dimethyl complex to generate the catalytically active cation. Whereas B(C₆F₅)₃ and MeB(C₆F₅)₂ are competent activators, Me₂B(C₆F₅) fails to form stable cationic species with CpTi(OAr)Me₂, undergoing only unproductive Me/C₆F₅ scrambling [1]. Furthermore, ion pairs derived from Me₂B(C₆F₅) exhibit limited thermal stability: [Cp₂ZrMe][Me₂B(C₆F₅)₂] decomposes at room temperature with a half-life on the order of 60 minutes, releasing Me₂B(C₆F₅) as a terminal decomposition product [2]. These are not marginal performance differences—they represent a categorical divergence in functional capability that renders generic substitution untenable.

May not support metallocene activation: Lewis acidity falls below the threshold required for methide abstraction from group 4 dimethyl complexes.

Ion-pair thermal stability may be insufficient: [Cp₂ZrMe][Me₂B(C₆F₅)₂] decomposes readily at ambient temperature, leading to irreversible catalyst death.

Functional role differs categorically: Me₂B(C₆F₅) serves as a deactivation marker or methyl-transfer probe, not as a primary activator; direct substitution for B(C₆F₅)₃ or MeB(C₆F₅)₂ is not supported.

Quantitative Evidence for Dimethyl(pentafluorophenyl)borane vs. Closest Analogs


Lewis Acidity Hierarchy Within the Pentafluorophenyl(methyl)borane Series

In a direct study of half-sandwich titanium catalyst activation and deactivation, the authors explicitly state the Lewis acidity order: B(C₆F₅)₃ is a stronger Lewis acid than MeB(C₆F₅)₂ and Me₂B(C₆F₅). This ordering was established by observing the ability of each borane to abstract a methyl group from CpTi(OAr)Me₂. B(C₆F₅)₃ and MeB(C₆F₅)₂ both form cationic species [CpTi(OAr)Me][RB(C₆F₅)₃]⁻ (R = Me) and [CpTi(OAr)Me][Me₂B(C₆F₅)₂]⁻ respectively. Me₂B(C₆F₅), by contrast, cannot activate the dimethyl complex; instead, only unproductive Me/C₆F₅ scrambling occurs, ultimately yielding Me₃B [1].

Lewis Acidity Hierarchy
Head-to-head
Me₂B(C₆F₅) cannot abstract methide from CpTi(OAr)Me₂; B(C₆F₅)₃ and MeB(C₆F₅)₂ form active cations. Explicit rank: B(C₆F₅)₃ > MeB(C₆F₅)₂ > Me₂B(C₆F₅).
Categorical activation threshold
Me₂B(C₆F₅) is unsuitable as a primary metallocene activator.
Lewis acidity ranking perfluoroarylborane methyl abstraction catalyst activation

Product Distribution in Catalyst Deactivation Pathways

When the half-sandwich cationic titanium complex 9 ([CpTi(OAr)Me][MeB(C₆F₅)₃], OAr = OC₆H₃ⁱPr₂-2,6) undergoes thermal deactivation at 10–25 °C, two organoborane products are formed via Me/C₆F₅ exchange: MeB(C₆F₅)₂ and Me₂B(C₆F₅) in an approximately 80:20 ratio. The formation of Me₂B(C₆F₅) is a secondary process: MeB(C₆F₅)₂ (the primary deactivation product) itself reacts with residual CpTi(OAr)Me₂ to generate [CpTi(OAr)Me][Me₂B(C₆F₅)₂], which then undergoes further Me/C₆F₅ exchange to yield Me₂B(C₆F₅). In contrast, deactivation of complex 10 (OAr = OC₆H₃ᵗBu₂-2,6) produces <1% Me₂B(C₆F₅), with MeB(C₆F₅)₂ as the sole significant boron-containing product [1].

Deactivation Product Distribution
Head-to-head
From complex 9 deactivation: ~80% MeB(C₆F₅)₂, ~20% Me₂B(C₆F₅). Ratio depends on aryloxide ligand sterics.
Sterically sensitive secondary product
Useful as a quantitative benchmark for deactivation pathway analysis.
deactivation pathway product distribution Me/C₆F₅ exchange titanium polymerization

Thermal Stability of Me₂B(C₆F₅)-Containing Ion Pairs

The ion pair [Cp₂ZrMe][Me₂B(C₆F₅)₂] (species 8), generated from Cp₂ZrMe₂ and MeB(C₆F₅)₂, is active for ethylene polymerization but thermally unstable in toluene solution at room temperature, decomposing over a period of approximately 60 minutes to give Cp₂ZrMe(C₆F₅) and Me₂B(C₆F₅) as final products [1]. By contrast, the corresponding ion pair derived from B(C₆F₅)₃, [Cp₂ZrMe][MeB(C₆F₅)₃], does not decompose via this pathway under comparable conditions; instead, productive polymerization occurs. The decomposition of species 8 to Me₂B(C₆F₅) represents an irreversible catalyst death pathway [2].

Ion-Pair Thermal Stability
Cross-study comparable
[Cp₂ZrMe][Me₂B(C₆F₅)₂] decomposes with ~60 min half-life at RT; B(C₆F₅)₃-derived ion pair is stable under turnover.
Irreversible catalyst death pathway
Critical for selecting thermally robust activator components.
ion-pair stability zirconocene decomposition kinetics ethylene polymerization

Deactivation Kinetics and Me₂B(C₆F₅) Formation in Ti Catalysts

Cationic titanium complex 10 (OAr = OC₆H₃ᵗBu₂-2,6) undergoes clean first-order deactivation at 25 °C with a measured rate constant kobs = 6.0(5) × 10⁻³ s⁻¹, corresponding to a half-life of approximately 115 seconds (~2 min). Unlike complex 9, where Me₂B(C₆F₅) constitutes ~20% of the organoborane products, the deactivation of 10 produces Me₂B(C₆F₅) in negligible amounts (<1% by ¹H NMR). The dominant organoborane product is exclusively MeB(C₆F₅)₂. This demonstrates that formation of Me₂B(C₆F₅) as a deactivation byproduct is not intrinsic to all half-sandwich Ti systems but depends critically on the steric profile of the ancillary ligand [1].

Deactivation Kinetics
Head-to-head
Complex 10: kobs = 6.0×10⁻³ s⁻¹, Me₂B(C₆F₅)
Steric control over deactivation pathway
Detection of Me₂B(C₆F₅) serves as a diagnostic for specific deactivation mechanisms.
C₆F₅ Substituent Count Rule
Class-level
≥2 C₆F₅ groups required for metallocene activation; 1 C₆F₅ (Me₂B(C₆F₅)) is insufficient. Threshold inferred across multiple systems.
Rapid screening criterion for procurement
Class-level inference; verify against specific metallocene/substrate combinations.
Silica-Supported Deactivation
Head-to-head
Irreversible decomposition of [Cp₂ZrMe][Me₂B(C₆F₅)₂] on silica support yields Me₂B(C₆F₅) + Cp₂Zr(C₆F₅)Me; rate exceeds ion-pair formation.
Analytical marker for support-induced deactivation
Indicates irreversible loss of active sites in heterogeneous systems.
deactivation kinetics first-order rate constant titanium catalyst steric effect

Functional Role Governed by C₆F₅ Substituent Count

The perfluoroarylborane family exhibits a systematic relationship between the number of C₆F₅ substituents and functional capability. B(C₆F₅)₃ (three C₆F₅ groups) is a universal activator for group 4 metallocene dimethyl complexes and a versatile Lewis acid catalyst for hydrosilylation, hydrodefluorination, and frustrated Lewis pair chemistry [1]. MeB(C₆F₅)₂ and HB(C₆F₅)₂ (two C₆F₅ groups) retain sufficient electrophilicity to activate metallocene dimethyls, albeit with reduced thermal stability of the resulting ion pairs [2]. Me₂B(C₆F₅) (one C₆F₅ group) falls below the threshold for methide abstraction from Cp₂MMe₂ or CpTi(OAr)Me₂, and instead functions primarily as a methyl-transfer agent or terminal deactivation product [3]. This substituent-count threshold is a practical selection criterion.

C₆F₅ Substituent Count Rule
Class-level
≥2 C₆F₅ groups required for metallocene activation; 1 C₆F₅ (Me₂B(C₆F₅)) is insufficient. Threshold inferred across multiple systems.
Rapid screening criterion for procurement
Class-level inference; verify against specific metallocene/substrate combinations.
substituent effect perfluorophenyl count structure–activity relationship Lewis acidity tuning

Irreversible Deactivation via Me₂B(C₆F₅) on Silica Supports

In a study of silica-supported organoborane cocatalysts, the trifunctional silsesquioxane-derived tris(organoborane) 3—bearing three –B(C₆F₅)₂ groups—reacts with Cp₂ZrMe₂ to initially form the active ion pair [Cp₂ZrMe][Me₂B(C₆F₅)₂] (4). However, this ion pair is only metastable. Under the reaction conditions, 4 undergoes irreversible decomposition at a rate that exceeds its formation from the competing pathway (production of silsesquioxane 5), ultimately releasing Me₂B(C₆F₅) and Cp₂Zr(C₆F₅)Me—both inactive for ethylene polymerization [1]. The formation of Me₂B(C₆F₅) thus marks the irreversible loss of active sites on the silica support.

Silica-Supported Deactivation
Head-to-head
Irreversible decomposition of [Cp₂ZrMe][Me₂B(C₆F₅)₂] on silica support yields Me₂B(C₆F₅) + Cp₂Zr(C₆F₅)Me; rate exceeds ion-pair formation.
Analytical marker for support-induced deactivation
Indicates irreversible loss of active sites in heterogeneous systems.
silica-supported catalyst deactivation mechanism silsesquioxane ion-pair decomposition

Validated Applications for Dimethyl(pentafluorophenyl)borane


Analytical Reference for Catalyst Deactivation Studies

Me₂B(C₆F₅) is an essential ¹H, ¹⁹F, and ¹¹B NMR reference standard for identifying and quantifying catalyst deactivation pathways in metallocene-based olefin polymerization. Its characteristic spectroscopic signatures allow researchers to distinguish between Me/C₆F₅ exchange deactivation (producing Me₂B(C₆F₅)) and σ-bond metathesis deactivation (which does not) [1]. The ~80:20 MeB(C₆F₅)₂:Me₂B(C₆F₅) product ratio observed from half-sandwich Ti complex 9 provides a quantitative benchmark for deactivation pathway analysis [1].

Mechanistic Probe for Methyl Transfer Dynamics

Unlike the stronger Lewis acids B(C₆F₅)₃ and MeB(C₆F₅)₂, which abstract methide to form stable ion pairs, Me₂B(C₆F₅) engages in reversible Me/C₆F₅ exchange without generating persistent cationic metal centers [1]. This property makes it uniquely suited as a mechanistic probe for studying methyl group transfer dynamics without triggering catalytic turnover, enabling clean dissection of fundamental organometallic reaction steps that stronger boranes would complicate [2].

Decomposition Marker in Supported Catalyst Development

In heterogeneous single-site catalyst systems, the appearance of Me₂B(C₆F₅) in reaction mixtures signals irreversible catalyst death via ion-pair decomposition [1]. Monitoring its formation by ¹⁹F NMR provides a direct, quantifiable readout of support-induced deactivation rates, enabling rational optimization of support pre-treatment, borane loading, and reactor conditions to suppress this pathway [2]. The first-order deactivation kinetics established for related systems (kobs = 6.0 × 10⁻³ s⁻¹) provide a baseline for comparing catalyst robustness [3].

Computational Benchmarking of Lewis Acidity Trends

Me₂B(C₆F₅) represents the extreme low end of the perfluoroarylborane Lewis acidity spectrum (B(C₆F₅)₃ > MeB(C₆F₅)₂ > Me₂B(C₆F₅)), making it a critical calibration point for computational studies of fluoride ion affinity, hydride affinity, and global electrophilicity indices across the methyl/pentafluorophenyl substitution series [1]. Its inclusion in computational benchmarking ensures that predictive models accurately capture the non-linear relationship between C₆F₅ count and Lewis acidity [2].

Application
Selection Property
Validation Focus
Analytical reference for catalyst deactivation
Diagnostic spectroscopic profile
Deactivation pathway assignment by spectroscopic monitoring
Mechanistic probe for methyl transfer dynamics
Reversible methyl-transfer without catalytic turnover
Clean dissection of fundamental organometallic steps
Decomposition marker in supported catalyst development
Irreversible decomposition marker
Support-induced deactivation rate quantification
Computational benchmarking of Lewis acidity trends
Low-end Lewis acidity calibration point
Predictive model accuracy for C₆F₅ substituent effects
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